molecular formula C9H10Cl2N2O B8237910 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cat. No.: B8237910
M. Wt: 233.09 g/mol
InChI Key: XEABGXMPIACJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H10Cl2N2O. It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a tetrahydro-2H-pyran-4-yl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or THF, and the reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce lactones or fully saturated pyran derivatives .

Scientific Research Applications

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of the tetrahydro-2H-pyran-4-yl group.

    2,4-Dichloro-6-phenylpyrimidine: Contains a phenyl group at position 6 instead of the tetrahydro-2H-pyran-4-yl group.

    2,4-Dichloro-6-(1,3-dioxolan-2-yl)pyrimidine: Features a 1,3-dioxolan-2-yl group at position 6.

Uniqueness

The uniqueness of 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The tetrahydro-2H-pyran-4-yl group provides additional steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2,4-dichloro-6-(oxan-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABGXMPIACJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.